Guanidylfungin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

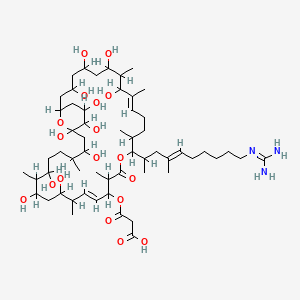

Guanidylfungin B is a natural product found in Streptomyces hygroscopicus with data available.

科学的研究の応用

Antifungal Applications Guanidylfungin B, identified from Streptomyces sp. A3265, demonstrates potent antifungal activity against a variety of plant pathogenic fungi. It shows biocontrolling effects against ginseng root rot and damping-off disease, which are common in ginseng and other crops. This substance, along with guanidylfungin A and methyl guanidylfungin A, is responsible for the strong antimicrobial activity observed against various plant pathogens and bacteria, making it significant in agricultural and botanical research (Minh et al., 2015).

Genetic Research and Epigenetic Regulation Guanidyl-rich DNA sequences are known to form G-quadruplex structures, which are implicated in key genomic functions like transcription, replication, and epigenetic regulation. These structures are associated with genome stability and have numerous connections to cancer biology, making them a subject of interest in genetic and epigenetic research (Spiegel et al., 2020).

Structural and Thermodynamic Research The substitution of guanine to inosine in DNA and RNA duplexes, a modification observed in sequences containing guanidylfungin B, is used to study structural and thermodynamic properties of nucleic acids. This substitution is optimally suited to probe structural and thermodynamic effects of single H-bonds and atomic groups, contributing to a deeper understanding of nucleic acid behavior (Krepl et al., 2013).

Biomolecular Interaction Research The interaction of guanidyl-functionalized compounds with biomolecules, like phosphopeptides, is another area of scientific interest. Guanidyl-functionalized graphene is used for the selective enrichment of phosphopeptides, including multiphosphopeptides with consecutive phosphorylated residues, which is essential in proteomic research and the study of biological processes (Xu et al., 2014).

Metabolic and Cellular Research Studies on the metabolism of free guanidine in bacteria revealed that many members of the ykkC motif RNA, which sense and respond to guanidine, commonly control the expression of proteins functioning as guanidine carboxylases and guanidine transporters. This indicates the biological relevance of free guanidine and its role in cellular processes, highlighting another potential research application of guanidylfungin B (Nelson et al., 2017).

特性

CAS番号 |

94116-20-8 |

|---|---|

分子式 |

C57H101N3O18 |

分子量 |

1116.4 g/mol |

IUPAC名 |

3-[[(10E,20E)-15-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-3,5,7,9,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-19-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C57H101N3O18/c1-31(15-12-10-11-13-22-60-56(58)59)23-36(6)53-35(5)17-14-16-34(4)52(72)38(8)45(65)26-41(62)24-40(61)25-42-27-47(67)54(73)57(75,78-42)30-48(68)33(3)18-20-43(63)37(7)46(66)28-44(64)32(2)19-21-49(39(9)55(74)77-53)76-51(71)29-50(69)70/h15-16,19,21,32-33,35-49,52-54,61-68,72-73,75H,10-14,17-18,20,22-30H2,1-9H3,(H,69,70)(H4,58,59,60)/b21-19+,31-15+,34-16+ |

InChIキー |

DVNBCGGJVDKDQA-UCNQLLDXSA-N |

異性体SMILES |

CC1CC/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(/C=C/C(C(C(=O)OC1C(C)C/C(=C/CCCCCN=C(N)N)/C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)\C |

SMILES |

CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCN=C(N)N)C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)C |

正規SMILES |

CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCN=C(N)N)C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)C |

同義語 |

guanidylfungin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R,8R,9S,10S,11R)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1234950.png)